molecular formula C24H19F3N2O2S B2599134 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole CAS No. 339277-26-8

1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole

Cat. No.: B2599134
CAS No.: 339277-26-8
M. Wt: 456.48
InChI Key: HWKCRXGUCXNJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its complex structure, which includes methyl, diphenyl, and trifluoromethylphenyl groups, making it a subject of interest in various fields of research and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole is the enzyme nitric oxide synthase . This enzyme is responsible for the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

This compound acts as a potent inhibitor of nitric oxide synthase . By binding to this enzyme, it prevents the synthesis of nitric oxide, thereby modulating the physiological and pathological processes that are regulated by this molecule.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

The inhibition of nitric oxide synthase by this compound can result in reduced manifestations of stress in animal models, similar to the effects of fluoxetine . This suggests that this compound may have potential antidepressant effects.

Properties

IUPAC Name

1-methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2S/c1-29-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)28-23(29)32(30,31)16-17-9-8-14-20(15-17)24(25,26)27/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKCRXGUCXNJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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